molecular formula C14H27NO3Si B13492483 tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers

tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers

Cat. No.: B13492483
M. Wt: 285.45 g/mol
InChI Key: OQUHEEWDRUQIAN-UHFFFAOYSA-N
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Description

CAS: 49562-28-9 Molecular Formula: C₁₁H₁₃NO₂ (as per , though discrepancies exist; see Notes) Molecular Weight: 360.84 g/mol ()

This compound features a cyclobutane core substituted with a formyl group (-CHO) at position 1 and a trimethylsilyl (TMS)-methyl group (-CH₂Si(CH₃)₃) at position 3. The tert-butyl carbamate (-NHCOO-t-Bu) moiety at the nitrogen enhances steric bulk and stability, making it a valuable building block in medicinal chemistry and peptide synthesis. As a mixture of diastereomers, stereochemical complexity arises from the cyclobutane ring’s non-planarity and substituent orientations. This mixture is critical in drug discovery, where diastereomers can exhibit distinct biological activities.

Properties

Molecular Formula

C14H27NO3Si

Molecular Weight

285.45 g/mol

IUPAC Name

tert-butyl N-[1-formyl-3-(trimethylsilylmethyl)cyclobutyl]carbamate

InChI

InChI=1S/C14H27NO3Si/c1-13(2,3)18-12(17)15-14(10-16)7-11(8-14)9-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,17)

InChI Key

OQUHEEWDRUQIAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C[Si](C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate is studied for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development and other biomedical research .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Carbamates: Ring Size and Substituent Effects

Compound A : tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]Carbamate

CAS : 154737-89-0 | Molecular Weight : 229.30 g/mol | Structure : Cyclopentane with -OH and -NHCOO-t-Bu substituents ().

Compound B : tert-Butyl N-{[1-(Aminomethyl)-3-Fluorocyclobutyl]Methyl}Carbamate

CAS: 1237526-35-0 | Molecular Weight: 274.33 g/mol | Structure: Cyclobutane with fluorinated and aminomethyl substituents ().

Parameter Main Compound Compound A Compound B
Core Ring Cyclobutane (strained) Cyclopentane (less strained) Cyclobutane (strained)
Substituents -CHO, -CH₂Si(CH₃)₃ -OH -F, -CH₂NH₂
Functional Group Reactivity Formyl enables Schiff base formation Hydroxy allows oxidation or conjugation Fluorine enhances electronegativity; aminomethyl supports coupling

The TMS group provides lipophilicity, while the formyl group offers a reactive handle absent in Compounds A and B.

Diastereomerism and Stereochemical Considerations

The main compound exists as a mixture of diastereomers , complicating purification but enabling broad screening for activity. In contrast, Compound A () is synthesized as an absolute stereoisomer (1S,3S or 1S,3R configurations), which simplifies characterization but limits diversity.

Compound Stereochemical Profile Purification Challenge
Main Compound Diastereomeric mixture High (requires chromatography)
Compound A (CAS 154737-89-0) Single diastereomer Low

Implications : Mixtures of diastereomers are advantageous in early-stage drug discovery for identifying active scaffolds, while resolved isomers (e.g., Compound A) are preferred for target-specific optimization.

Functional Group Impact on Physicochemical Properties

Trimethylsilyl vs. Hydroxy/Fluoro Substituents
  • TMS Group : Increases molecular weight (360.84 g/mol vs. 229.30 g/mol for Compound A) and lipophilicity (logP ~3.5 estimated), enhancing membrane permeability.
  • Hydroxy Group (Compound A) : Introduces hydrogen-bonding capability (logP ~1.2), improving solubility in polar solvents.
  • Fluorine (Compound B) : Enhances metabolic stability and electronegativity, influencing binding interactions.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl N-{1-Formyl-3-[(Trimethylsilyl)Methyl]Cyclobutyl}Carbamate (Mixture) 49562-28-9 C₁₁H₁₃NO₂* 360.84 -CHO, -CH₂Si(CH₃)₃, -NHCOO-t-Bu
tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]Carbamate 154737-89-0 C₁₀H₁₉NO₃ 229.30 -OH, -NHCOO-t-Bu
tert-Butyl N-{[1-(Aminomethyl)-3-Fluorocyclobutyl]Methyl}Carbamate 1237526-35-0 C₁₂H₂₂FN₂O₂ 274.33 -F, -CH₂NH₂, -NHCOO-t-Bu

*Discrepancy noted: Molecular formula C₁₁H₁₃NO₂ (MW 191.23) in conflicts with the stated MW 360.84. The actual formula likely includes Si and additional carbons.

Table 2: Functional Group Reactivity

Group Reactivity Applications
Formyl (-CHO) Nucleophilic addition (e.g., with amines) Synthesis of imines, hydrazones
Trimethylsilyl Steric shielding; lipophilicity enhancement Prodrug design; membrane penetration
Hydroxy (-OH) Oxidation to ketones; conjugation (e.g., PEG) Prodrug activation; solubility modulation
Fluorine (-F) Electronegativity; metabolic stability Bioisosteric replacement; binding affinity tuning

Notes on Discrepancies

  • lists conflicting molecular data for the main compound. The molecular formula C₁₁H₁₃NO₂ (MW 191.23) likely omits the trimethylsilyl group, suggesting a reporting error. The correct formula should include Si and additional carbons.

Biological Activity

tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate
  • CAS Number : Not specified
  • Molecular Formula : To be determined
  • Molecular Weight : Not specified

The biological activity of tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that compounds with similar structures exhibit enzyme inhibition properties, particularly affecting pathways related to cell signaling and metabolism.

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Activity Description
Enzyme Inhibition Potential interaction with enzymes such as glycogen synthase kinase 3 (GSK3)
Antifungal Activity Exhibited antifungal properties against strains like Trichophyton mentagrophytes and Trichophyton rubrum
Metabolic Stability Variability in metabolic stability observed in analogs suggests potential for drug development

Antifungal Activity

A comparative study evaluated the antifungal efficacy of tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate against common fungal strains. The disk diffusion method revealed that while the compound was effective, it showed slightly lower potency compared to established antifungal agents. This suggests a potential role as a secondary treatment option or in combination therapies .

Enzyme Interaction Studies

Research focused on the interaction of the compound with GSK3 demonstrated that it could modulate the activity of this enzyme, which is crucial in various signaling pathways associated with neurodegenerative diseases. The results indicated that structural modifications could enhance its inhibitory effects, making it a candidate for further optimization in drug design .

Lipophilicity and Drug Design

The lipophilicity of tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate was assessed through log DD measurements. The findings suggested that modifications to the cyclobutyl structure could lead to improved solubility and absorption characteristics, which are critical for oral bioavailability in therapeutic applications .

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